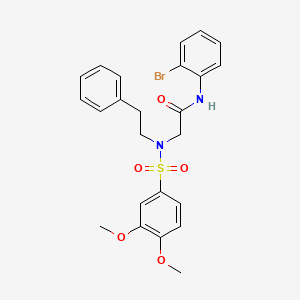
N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide, also known as BPPSA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BPPSA is a sulfonamide-based drug that has shown promise in the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been the subject of scientific research due to its potential therapeutic applications. Some of the diseases that N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been studied for include cancer, inflammation, and diabetes. N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has shown promise in inhibiting the growth of cancer cells and reducing inflammation in animal models. In addition, N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been shown to improve glucose tolerance and insulin sensitivity in mice.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide is not well understood. However, it is believed that N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide works by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of certain diseases. For example, N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in the development of cancer.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been shown to have several biochemical and physiological effects. For example, N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has also been shown to improve glucose tolerance and insulin sensitivity in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide in lab experiments is that it has shown promise in inhibiting the growth of cancer cells and reducing inflammation in animal models. In addition, N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been shown to have low toxicity in mice. However, one limitation of using N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide in lab experiments is that its mechanism of action is not well understood, which makes it difficult to design experiments to test its efficacy in treating certain diseases.
Direcciones Futuras
There are several future directions for the study of N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide. One direction is to further investigate its mechanism of action in order to better understand how it works and how it can be used to treat different diseases. Another direction is to test the efficacy of N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide in treating other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, future studies could focus on developing more efficient methods for synthesizing N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide in order to make it more accessible for research purposes.
Conclusion:
N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide is a chemical compound that has shown promise in the treatment of various diseases. Its potential therapeutic applications have made it the subject of scientific research. While its mechanism of action is not well understood, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Further research is needed to fully understand its potential and to develop more efficient methods for synthesizing N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide is a complex process that involves several steps. The first step involves the reaction of 2-bromoaniline with 3,4-dimethoxyphenethylamine to form N-(2-bromophenyl)-3,4-dimethoxy-N-phenethylbenzenamine. The second step involves the reaction of the resulting compound with p-toluenesulfonyl chloride to form N-(2-bromophenyl)-3,4-dimethoxy-N-phenethylbenzenesulfonamide. The final step involves the reaction of the resulting compound with acetic anhydride to form N-(2-bromophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O5S/c1-31-22-13-12-19(16-23(22)32-2)33(29,30)27(15-14-18-8-4-3-5-9-18)17-24(28)26-21-11-7-6-10-20(21)25/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXDCRDPRLTLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


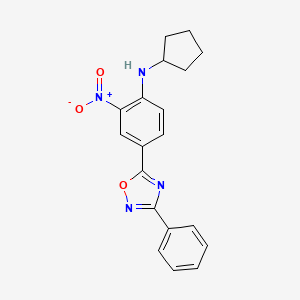
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7687609.png)

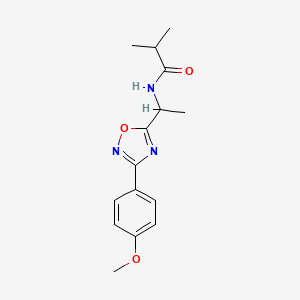
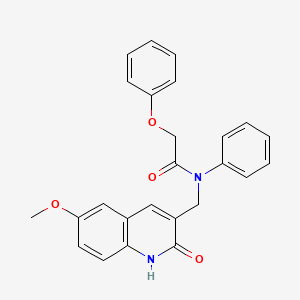
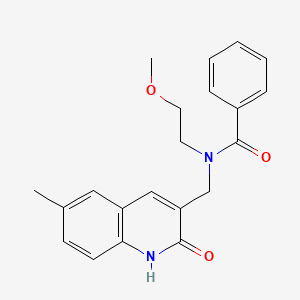
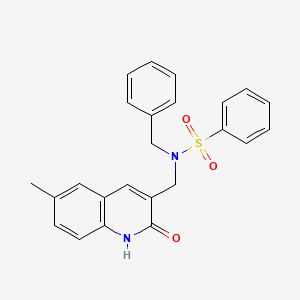
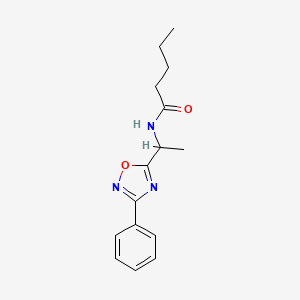
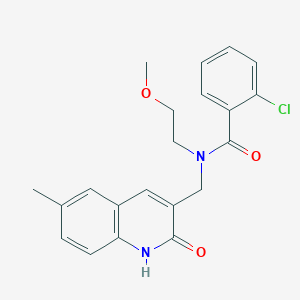
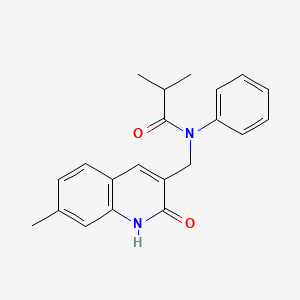

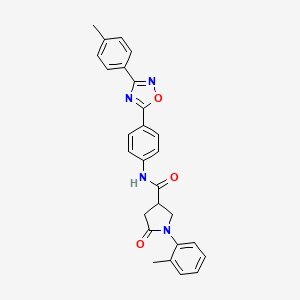
![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)